![molecular formula C8H8N2O B1288665 5-Amino-3-methylbenzo[d]isoxazole CAS No. 851768-35-9](/img/structure/B1288665.png)

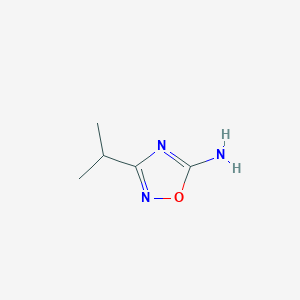

5-Amino-3-methylbenzo[d]isoxazole

Übersicht

Beschreibung

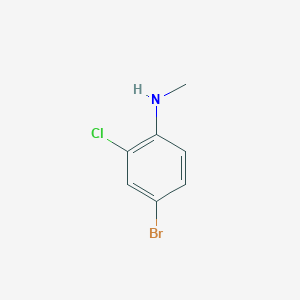

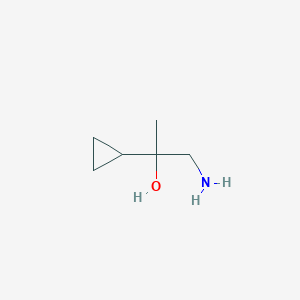

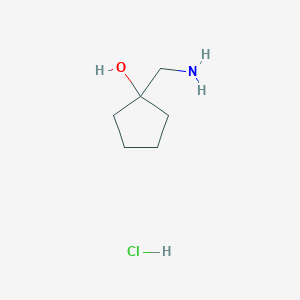

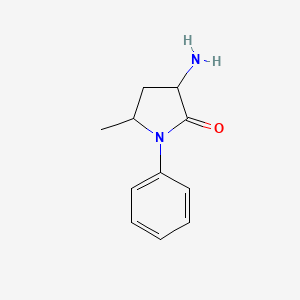

5-Amino-3-methylbenzo[d]isoxazole is a compound with the CAS Number: 851768-35-9 and a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Chemical Reactions Analysis

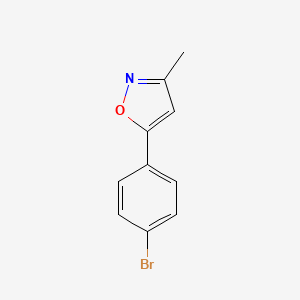

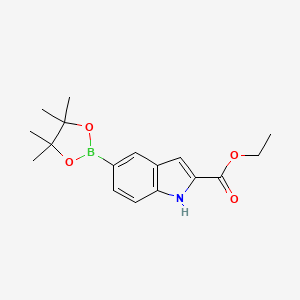

Isoxazoles, including 5-Amino-3-methylbenzo[d]isoxazole, are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . They are synthesized through various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

5-Amino-3-methylbenzo[d]isoxazole has a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

-

Field : Solid Phase Peptide Synthesis

- Application : The possibility of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) application in the solid phase peptide synthesis has been investigated .

- Methods : This new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions .

- Results : The study demonstrated the successful application of AMIA in solid phase peptide synthesis .

-

Field : Synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide

- Application : 3-Aminoisoxazole, a structural isomer of 5-aminoisoxazole, can be used in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .

- Results : The successful synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide .

-

Field : Synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea

- Application : 3-Aminoisoxazole can also be used as a starting material in the synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

- Methods : The specific synthetic methods are not detailed in the source, but it involves the use of 3-Aminoisoxazole .

- Results : The successful synthesis of N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea .

-

Field : Access to a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles

- Application : A reliable procedure has been developed that can be used to access a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .

- Methods : The reaction temperature and pH were key factors that determined the regioselectivity .

- Results : The successful synthesis of a wide range of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles .

Safety And Hazards

Zukünftige Richtungen

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development and application of 5-Amino-3-methylbenzo[d]isoxazole and similar compounds will continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

3-methyl-1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYNCREWBOZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612647 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methylbenzo[d]isoxazole | |

CAS RN |

851768-35-9 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

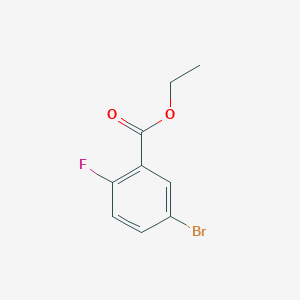

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)